8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Descripción general

Descripción

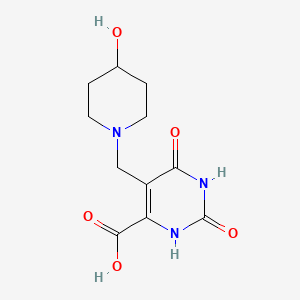

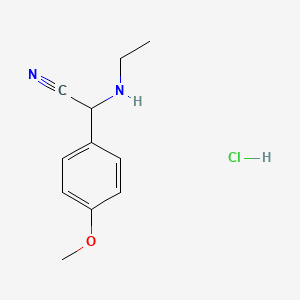

“8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound . It has a molecular weight of 167.18 . It is related to the 2H-1,4-Benzoxazin-3(4H)-one family .

Molecular Structure Analysis

The molecular structure of “8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” includes a benzoxazine ring, which is a type of oxygen-containing heterocycle . The InChI code for this compound is1S/C9H10FNO/c1-6-5-11-8-4-2-3-7 (10)9 (8)12-6/h2-4,6,11H,5H2,1H3 . Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives are utilized in the synthesis of various medicinal compounds. For example, it has been used in the no-carrier-added (NCA) synthesis of 6-[18F]fluoro-L-DOPA, a compound used in medical imaging, particularly in positron emission tomography (PET) scans for diagnosing Parkinson's disease (Horti, Redmond, & Soufer, 1995).

Herbicidal Activity

Compounds based on this chemical structure, such as flumioxazin, exhibit significant herbicidal activity. They act as inhibitors of protoporphyrinogen oxidase, an enzyme critical for plant growth. These compounds show efficacy against a broad spectrum of weeds while being safe for crops (Huang et al., 2005).

Antimicrobial and Antioxidant Properties

Derivatives of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been synthesized for their potential antimicrobial and antioxidant properties. These compounds have shown effectiveness in in vitro studies against various microorganisms (Sonia et al., 2013).

Antithrombotic Activity

Fluorinated derivatives of this compound have been explored for their dual antithrombotic properties. These compounds can inhibit thrombin and antagonize glycoprotein IIb/IIIa receptors, making them potential candidates for treating thrombosis (Ilić, Kikelj, & Ilaš, 2012).

Herbicide Synthesis

The compound is also a key intermediate in the synthesis of the herbicide flumioxazin, demonstrating its significant role in the agricultural industry (X. Qiang, 2011).

Calcium Activity Modulation

Certain substituted derivatives of 1,4-benzoxazine, closely related to 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, have shown moderate activity on intracellular calcium. These findings could be relevant for developing drugs that modulate calcium activity within cells (Bourlot et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPYXLJRKMNQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)

![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)

![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)